Barium metaborate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

13701-59-2 |

|---|---|

分子式 |

BBaHO2 |

分子量 |

181.15 g/mol |

IUPAC名 |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

InChIキー |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

SMILES |

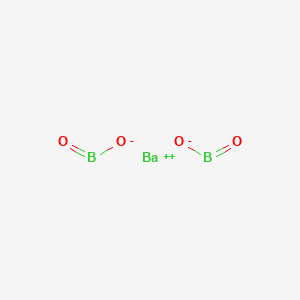

B(=O)[O-].B(=O)[O-].[Ba+2] |

正規SMILES |

B(=O)O.[Ba] |

他のCAS番号 |

13701-59-2 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Beta-Barium Borate (β-BaB2O4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of beta-barium borate (β-BaB2O4), a prominent nonlinear optical crystal. The document details its crystallographic properties, the experimental protocols for its structural determination, and the underlying methodologies for its synthesis.

Core Crystal Structure Properties

Beta-barium borate (β-BaB2O4), commonly known as BBO, crystallizes in the trigonal crystal system.[1] It belongs to the space group R3c.[2] This non-centrosymmetric structure is the key to its valuable nonlinear optical properties. The high-temperature α-phase of barium borate possesses a centric symmetric crystal structure, and the phase transition to the β-phase occurs at approximately 925°C.[3]

The fundamental building blocks of the β-BaB2O4 structure are nearly planar (B3O6)3- rings, which are arranged perpendicular to the c-axis and are bonded together by barium ions. There are two inequivalent B³⁺ sites, both of which are in a trigonal planar geometry bonded to three O²⁻ atoms. The Ba²⁺ ions are in an 8-coordinate geometry, bonded to eight O²⁻ atoms.

A summary of the key crystallographic and physical properties of β-BaB2O4 is presented in the tables below.

Table 1: Crystallographic Data of β-BaB2O4

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c |

| Lattice Parameters | a = 12.532 Å, c = 12.717 Å, Z = 6 |

| Unit Cell Volume | 1732.87 ų |

Data sourced from multiple consistent reports.[1]

Table 2: Physical and Optical Properties of β-BaB2O4

| Property | Value |

| Molar Mass | 222.94 g/mol |

| Density | 3.85 g/cm³[1][2] |

| Melting Point | 1095 °C[2] |

| Mohs Hardness | 4 |

| Transmission Range | 190-3500 nm[1] |

| Refractive Indices (at 1064 nm) | n_o = 1.6551, n_e = 1.5425 |

Experimental Protocols

The determination of the crystal structure of β-BaB2O4 relies on a combination of crystal growth and single-crystal X-ray diffraction techniques.

Crystal Growth

High-quality single crystals of β-BaB2O4 are essential for accurate structural analysis. Due to a destructive solid-state phase transition that occurs near 925°C, direct melt growth techniques are challenging. Therefore, solution growth methods are commonly employed.

Top-Seeded Solution Growth (TSSG) Method:

A widely used method for growing large, high-quality BBO crystals is the top-seeded solution growth from a flux.

-

Flux Preparation: A flux, commonly composed of Na2O, is used to dissolve the BaB2O4 solute at a temperature below the phase transition.

-

Melt Homogenization: The BaB2O4 and flux are heated in a platinum crucible to a temperature above the saturation point to ensure a homogeneous solution.

-

Seeding: A seed crystal of β-BaB2O4 is introduced into the melt.

-

Crystal Growth: The temperature of the melt is slowly lowered, leading to the crystallization of β-BaB2O4 onto the seed crystal. The crystal is simultaneously pulled from the melt. Precise control of the cooling rate and pulling rate is crucial for obtaining large, inclusion-free crystals.

Single-Crystal X-ray Diffraction

The precise atomic arrangement within the β-BaB2O4 crystal is determined by single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A small, high-quality single crystal of β-BaB2O4 is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a four-circle automated diffractometer. Monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The diffraction data are collected at a controlled temperature, typically room temperature (298 K). A series of diffraction images are recorded as the crystal is rotated through a range of angles. Data is typically collected over a 2θ range of 4° to 60°.

-

Data Reduction: The raw diffraction data are processed to correct for factors such as background scattering, Lorentz polarization effects, and absorption. This process yields a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors. Software packages such as SHELXTL are commonly used for structure solution and refinement.

Workflow and Logical Relationships

The process of determining the crystal structure of β-BaB2O4 can be visualized as a sequential workflow, from the initial synthesis of the material to the final validation of its crystal structure.

References

Barium Metaborate: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (Ba(BO₂)₂) is an inorganic compound with diverse applications stemming from its unique physical and chemical properties. It is utilized as a flame retardant, smoke suppressant, corrosion inhibitor, and fungicide in various materials, including plastics, paints, textiles, and rubber.[1][2] Furthermore, its crystalline forms, particularly the beta phase (β-BaB₂O₄), are highly valued in the field of nonlinear optics. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key structural and functional relationships.

Physical and Chemical Properties

This compound is a white, odorless, crystalline powder or solid.[3] It exists in several forms, including different crystalline phases (alpha, beta, and gamma) and various hydrates.[4][5] The properties of these forms can vary significantly, influencing their suitability for specific applications.

General Properties

| Property | Value | References |

| Molecular Formula | Ba(BO₂)₂ or B₂BaO₄ | [6][7] |

| Molecular Weight | 222.95 g/mol | [6][7] |

| Appearance | White orthorhombic crystalline powder | [6] |

| Odor | Odorless | [3] |

| Density | 3.25 - 3.965 g/cm³ | [6] |

| Melting Point | 965 - 1095 °C | [5] |

| Solubility in Water | Slightly soluble (e.g., 9.3 mg/L, 822 mg/L at 25°C, 0.3-0.4% at 25°C) | [6][7] |

| Solubility in Acid | Soluble in hydrochloric acid | [6] |

| pH of Aqueous Suspension | 8.5 - 10.14 |

Crystalline Phases

This compound is known to exist in three primary crystalline phases: alpha (α), beta (β), and gamma (γ).[4][5] The transition between the low-temperature beta phase and the high-temperature alpha phase occurs at approximately 925 °C.[5][8][9]

| Phase | Crystal System | Key Characteristics | References |

| α-BaB₂O₄ | Trigonal (R3c space group) or Monoclinic | Centrosymmetric, high thermal stability, suitable for high-power UV polarization optics. | [5][10] |

| β-BaB₂O₄ | Trigonal (R3c or R3 space group) | Non-centrosymmetric, excellent nonlinear optical properties, wide transparency range. | [8][10][11] |

| γ-BaB₂O₄ | Monoclinic | High-pressure phase, formed from heating the beta phase under high pressure. |

The arrangement of barium ions within the crystal lattice differentiates the alpha and beta forms.[5] The non-centrosymmetric nature of β-BaB₂O₄ is responsible for its significant nonlinear optical coefficients, making it a valuable material for applications like second-harmonic generation.[8][10]

Hydrates

This compound can form several hydrates, with the monohydrate and dihydrate being the most common in industrial applications.[4][6] The presence of water of crystallization affects the compound's thermal stability and decomposition pathway.

| Hydrate | Formula | Dehydration Temperature | References |

| Monohydrate | Ba(BO₂)₂·H₂O | 120 - 150 °C | [12] |

| Dihydrate | Ba(BO₂)₂·2H₂O | Begins to lose water above 70 °C, complete at 140 °C. | [6] |

| Tetrahydrate | Ba(BO₂)₂·4H₂O | - | [6] |

| Pentahydrate | Ba(BO₂)₂·5H₂O | - | [6] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the precipitation method being common for industrial production due to its efficiency and cost-effectiveness.[12]

1. Precipitation from Aqueous Solution:

-

Objective: To synthesize this compound via a precipitation reaction.

-

Materials: Barium chloride (BaCl₂·2H₂O), Borax (Na₂B₄O₇·10H₂O), Sodium hydroxide (NaOH).

-

Procedure:

-

Prepare a 0.2 M borate solution from borax.

-

In a well-mixed reactor equipped with temperature and pH control, add the required stoichiometric amount of BaCl₂·2H₂O to the borax solution in the presence of 0.025 M NaOH.

-

Maintain the solution temperature at 80 °C and a pH in the range of 13 for 5-15 minutes with continuous stirring.

-

After the reaction, cool the mixture to room temperature immediately.

-

Allow crystallization to occur over a period of 2-6 hours.

-

Filter the precipitate, wash with distilled water, and dry to obtain this compound powder.[13]

-

2. Molten Salt Method (for β-BaB₂O₄ crystal growth):

-

Objective: To grow high-quality single crystals of β-barium borate for optical applications.

-

Materials: Barium carbonate (BaCO₃), Boric acid (H₃BO₃), Sodium carbonate (Na₂CO₃) as flux.

-

Procedure:

-

Mix proportional amounts of barium carbonate and boric acid with an appropriate amount of sodium carbonate flux in a crucible.

-

Heat the mixture using resistance heating until the raw materials are completely melted.

-

Maintain the molten state for several hours to ensure homogeneity.

-

Lower a seed crystal into the solution.

-

Gradually lower the temperature while rotating and slowly pulling the seed crystal upward to facilitate the growth of a large, high-quality crystal.

-

Characterization Techniques

1. X-ray Diffraction (XRD):

-

Objective: To identify the crystalline phase of this compound.

-

Methodology:

-

A powdered sample of this compound is placed in the sample holder of an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is measured by a detector.

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns to identify the crystal structure.

-

-

Key Observations:

2. Thermal Analysis (TGA/DSC):

-

Objective: To determine the thermal stability, dehydration temperatures, and phase transition temperatures.

-

Methodology:

-

Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature.

-

Differential Scanning Calorimetry (DSC): The difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.

-

-

Key Observations for this compound Monohydrate:

Visualizations

Phase Transition of this compound

Caption: Phase transition between β- and α-barium borate.

Dehydration and Phase Transformation of this compound Monohydrate

References

- 1. Barium boron oxide | 13701-59-2 [chemicalbook.com]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound Monohydrate|Research Chemical [benchchem.com]

- 5. Barium borate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. High Quality this compound [attelements.com]

- 9. Beta Barium Borate [pmoptics.com]

- 10. Understanding the Differences: Alpha-BBO and Beta-BBO Crystals - Technical Articles - Dayoptics [en.dayoptics.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Crystal Structure Differences Between α-BaB₂O₄ and β-BaB₂O₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the crystal structures of the alpha (α) and beta (β) phases of Barium Borate (BaB₂O₄). Understanding these differences is crucial for applications in nonlinear optics, laser technology, and materials science. This document outlines their crystallographic data, structural arrangements, and the experimental methods used for their characterization.

Introduction

Barium borate (BaB₂O₄) is an inorganic compound that exists in two primary crystalline forms at ambient pressure: a high-temperature α phase and a low-temperature β phase. The transition between these two phases occurs at approximately 925 °C. While chemically identical, their distinct crystal structures lead to vastly different optical properties, making one highly suitable for nonlinear optical applications and the other useful for birefringent applications.

Comparative Crystallographic Data

The fundamental differences in the properties of α-BaB₂O₄ and β-BaB₂O₄ stem from their distinct crystal structures. The key crystallographic data are summarized in the table below for easy comparison.

| Property | α-BaB₂O₄ (High-Temperature Phase) | β-BaB₂O₄ (Low-Temperature Phase) |

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3c (No. 167) | R3c (No. 161) |

| Symmetry | Centrosymmetric | Non-centrosymmetric |

| Lattice Parameters | a = 7.235 Å, c = 39.192 Å | a = 12.532 Å, c = 12.717 Å |

| Formula Units (Z) | 6 | 6 |

| Nonlinear Optical (NLO) Coefficient | None (due to centrosymmetry) | High (e.g., d₂₂ ≈ 2.2 pm/V) |

Structural Differences

The most critical distinction between the two phases lies in their symmetry. The α-phase possesses a center of inversion and is therefore centrosymmetric.[1] This symmetry property precludes the generation of second-harmonic signals, rendering it inactive for many nonlinear optical applications.[1] In contrast, the β-phase is non-centrosymmetric, which allows for a large second-order nonlinear optical susceptibility, making it a widely used material for frequency conversion of laser light.[2]

The arrangement of the borate rings also differs significantly. Both structures are composed of (B₃O₆)³⁻ rings. In β-BaB₂O₄, these planar rings are nearly perpendicular to the c-axis. The stacking of these rings and the coordination of the Ba²⁺ ions result in the non-centrosymmetric structure. In the high-temperature α-phase, the (B₃O₆)³⁻ rings are also present, but their arrangement within the unit cell is centrosymmetric. The primary difference between the two forms is the position of the barium ions within the crystal.[3]

Experimental Protocols: Crystal Structure Determination by Single-Crystal X-ray Diffraction

The determination of the crystal structures of α- and β-BaB₂O₄ is primarily achieved through single-crystal X-ray diffraction (SC-XRD). The following provides a detailed, representative methodology for such an experiment.

4.1. Crystal Growth and Sample Preparation

-

β-BaB₂O₄: Single crystals of β-BaB₂O₄ are typically grown from a fluxed melt, for instance, using a Na₂O-B₂O₃ solution, employing the top-seeded solution growth method.[3] A seed crystal is introduced into a supersaturated solution, and the temperature is slowly lowered to promote crystal growth.

-

α-BaB₂O₄: Single crystals of the α-phase can be obtained by heating β-BaB₂O₄ above the phase transition temperature of 925 °C.[3]

-

Sample Mounting: A suitable single crystal of high quality and appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil.

4.2. Data Collection

-

Instrumentation: A four-circle single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD or similar) is commonly used.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) is typically employed. The X-ray tube is operated at a specific voltage and current (e.g., 50 kV and 30 mA).

-

Data Collection Strategy: The data is collected at a controlled temperature, often at room temperature or cooled to a lower temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by a combination of ω and φ scans. The detector is positioned at a specific distance from the crystal, and the exposure time for each frame is optimized to achieve good signal-to-noise ratio.

4.3. Data Processing and Structure Refinement

-

Data Integration and Reduction: The raw diffraction images are processed using software (e.g., SAINT or XDS) to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXS or SIR. The resulting structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This iterative process refines the atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as R1, wR2, and the goodness-of-fit.

Conclusion

The structural disparity between α-BaB₂O₄ and β-BaB₂O₄, particularly the presence or absence of a center of symmetry, is the determining factor for their distinct optical behaviors. While the α-phase is a useful birefringent material, the non-centrosymmetric nature of the β-phase makes it an invaluable crystal for a wide range of nonlinear optical applications. The precise characterization of these crystal structures through techniques like single-crystal X-ray diffraction is fundamental to understanding their properties and optimizing their use in scientific and technological fields.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Barium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium metaborate (BaB₂O₄) is a versatile inorganic compound with significant applications ranging from nonlinear optics to flame retardants and pigments. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound. It details the pivotal discovery of the beta-crystalline phase (β-BaB₂O₄) and chronicles the development of various synthesis methodologies, including precipitation, solid-state reaction, flux growth, sol-gel, and hydrothermal methods. This document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key synthesis techniques, and utilizes Graphviz diagrams to illustrate complex synthesis pathways and relationships.

Discovery and Historical Milestones

The history of this compound is marked by a significant breakthrough in the field of nonlinear optical materials. While various barium borate compounds were known earlier, the synthesis and identification of the non-centrosymmetric beta phase of this compound (β-BaB₂O₄ or BBO) was a pivotal discovery.

In 1979, a research group led by Professor Chen Chuangtian at the Fujian Institute of Research on the Structure of Matter (FIRSM) of the Chinese Academy of Sciences successfully developed this groundbreaking crystal.[1][2][3] This discovery was not accidental but was guided by Chen's anionic group theory, which provided a theoretical framework for predicting the nonlinear optical properties of inorganic materials.[4] The β-BBO crystal exhibited a wide transparency range, a large effective second-harmonic generation (SHG) coefficient, and a high damage threshold, making it a highly sought-after material for laser frequency conversion.[1] The announcement of its properties to the international scientific community in September 1983 garnered significant attention and established β-BBO as a key component in laser technology.[2]

Prior to the discovery of the beta phase, various hydrated and anhydrous forms of this compound were synthesized through different methods, primarily for applications as pigments, corrosion inhibitors, and flame retardants.[5][6][7] However, the work at FIRSM transformed this compound into a high-technology material at the forefront of nonlinear optics.

Crystalline Forms of this compound

This compound exists in several crystalline forms, or polymorphs, each with distinct physical properties. The three primary phases are:

-

α-Barium Metaborate (α-BaB₂O₄): This is the high-temperature phase, which is stable above 925 °C. It possesses a centrosymmetric crystal structure, and therefore does not exhibit second-order nonlinear optical properties.[8]

-

β-Barium Metaborate (β-BaB₂O₄): The low-temperature phase, stable below 925 °C. Its non-centrosymmetric structure is responsible for its excellent nonlinear optical and electro-optic properties.[1][8]

-

γ-Barium Metaborate (γ-BaB₂O₄): A less common, metastable phase.

Additionally, this compound can exist in various hydrated forms, such as the monohydrate (BaB₂O₄·H₂O) and dihydrate (BaB₂O₄·2H₂O).[6][8]

Synthesis Methodologies

A variety of methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of product purity, crystal size, and morphology.

Precipitation Method

The precipitation method is a widely used industrial process for producing this compound powder, particularly for applications in paints and coatings.[6] This technique involves the reaction of soluble barium and borate salts in an aqueous solution to precipitate insoluble this compound.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Precipitation:

-

In a well-mixed reactor equipped with temperature and pH control, add the barium chloride solution to the borax solution.[9]

-

Maintain the reaction temperature at approximately 80 °C.[9]

-

Adjust the pH of the solution to around 13 using a base like sodium hydroxide (NaOH).[10]

-

Stir the mixture for a defined period, typically ranging from 5 to 15 minutes.[9]

-

-

Crystallization and Product Recovery:

-

Allow the precipitate to crystallize by cooling the mixture to room temperature and letting it stand for 2 to 6 hours.[9]

-

Separate the this compound precipitate from the solution via filtration or centrifugation.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the final product in an oven at a temperature sufficient to remove water, typically around 100-120 °C for hydrated forms.

-

Yields as high as 90% have been reported for this method.[9]

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. This method is often used to produce polycrystalline this compound powder.

Experimental Protocol:

-

Precursor Preparation:

-

Thoroughly mix stoichiometric amounts of a barium source, such as barium carbonate (BaCO₃) or barium oxide (BaO), and a boron source, like boric acid (H₃BO₃) or boron trioxide (B₂O₃).

-

-

Calcination:

-

Place the mixture in a high-temperature-resistant crucible (e.g., alumina or platinum).

-

Heat the mixture in a furnace at a high temperature, typically in the range of 800-900 °C, for several hours to facilitate the reaction and formation of this compound.

-

Flux Growth (Top-Seeded Solution Growth - TSSG)

The flux growth method is the primary technique for producing large, high-quality single crystals of β-barium borate for nonlinear optical applications.[11][12] This method involves dissolving the components of this compound in a molten salt (flux) at a high temperature and then slowly cooling the solution to induce crystallization. The Top-Seeded Solution Growth (TSSG) is a specific and widely used variant of this method.

Experimental Protocol (TSSG):

-

Flux and Solute Preparation:

-

Melting and Homogenization:

-

Place the mixture in a platinum crucible and heat it in a furnace to a temperature above the liquidus temperature to ensure complete dissolution and homogenization of the melt.

-

-

Seeding and Crystal Growth:

-

Introduce a seed crystal of β-BBO, attached to a rotating rod, into the molten solution.

-

Slowly cool the solution at a controlled rate (e.g., 0.5-2 °C/day) to induce supersaturation and promote crystal growth on the seed.

-

Simultaneously, rotate the seed crystal to ensure uniform growth and to stir the solution.

-

-

Crystal Harvesting:

-

Once the crystal has reached the desired size, carefully withdraw it from the melt.

-

Cool the crystal slowly to room temperature to avoid thermal shock and cracking.

-

Sol-Gel Synthesis

The sol-gel method offers a low-temperature route to produce fine, homogeneous this compound powders and thin films.[8] This process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension) that subsequently gels.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Hydrolysis and Gelation:

-

Initiate hydrolysis by adding water to the precursor solution. The rate of hydrolysis can be controlled by adjusting the pH and temperature.

-

As the hydrolysis and condensation reactions proceed, the viscosity of the sol increases, eventually forming a rigid, porous gel network.

-

-

Drying and Calcination:

-

Dry the gel at a low temperature to remove the solvent.

-

Calcining the dried gel at a moderate temperature (e.g., 500-700 °C) removes organic residues and promotes the crystallization of this compound.

-

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization from aqueous solutions at elevated temperatures and pressures. This method can produce well-crystallized powders with controlled particle size and morphology.

Experimental Protocol:

-

Precursor Slurry Preparation:

-

Prepare an aqueous slurry containing a barium source, such as barium hydroxide (Ba(OH)₂), and a boron source, like boric acid (H₃BO₃).

-

-

Hydrothermal Reaction:

-

Place the slurry in a sealed autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150-250 °C) and maintain it for a set duration (e.g., several hours to days) to allow for the dissolution of precursors and subsequent crystallization of this compound.

-

-

Product Recovery:

-

After the reaction, cool the autoclave to room temperature.

-

Filter, wash, and dry the resulting this compound powder.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis Parameters for Precipitation of this compound

| Parameter | Value | Reference |

| Borate Solution Concentration | 0.2 M | [9] |

| Reaction Temperature | 80 °C | [9] |

| pH | ~13 | [10] |

| Reaction Time | 5 - 15 minutes | [9] |

| Crystallization Time | 2 - 6 hours | [9] |

| Reported Yield | up to 90% | [9] |

Table 2: Properties of this compound Polymorphs

| Property | α-BaB₂O₄ | β-BaB₂O₄ |

| Crystal System | Trigonal | Trigonal |

| Symmetry | Centrosymmetric | Non-centrosymmetric |

| Stability | > 925 °C | < 925 °C |

| Key Application | - | Nonlinear Optics |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

Conclusion

The discovery of β-barium borate by Chen Chuangtian and his team marked a significant advancement in the field of nonlinear optics, driven by a deep theoretical understanding of crystal structures. Since then, a diverse array of synthesis methods has been developed and refined to produce this compound in various forms, from industrial-grade powders to large, high-purity single crystals. The choice of synthesis method is dictated by the desired application, with precipitation and solid-state reactions being suitable for powder production, while flux growth remains the cornerstone for obtaining high-quality nonlinear optical crystals. The ongoing research into methods like sol-gel and hydrothermal synthesis continues to offer new possibilities for creating this compound with tailored properties for advanced applications. This guide provides a foundational understanding for researchers and professionals working with this important material, summarizing key historical developments, synthesis protocols, and quantitative data.

References

- 1. The Developmental Journey of BBO Crystal-CASTECH INC. _A Leading Photonics Solutions Partner [castech.com]

- 2. BBO Crystal and LBO Crystal - "Chinese Brand" [crysmit.com]

- 3. Chen Chuangtian - Wikipedia [en.wikipedia.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. This compound monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. emerald.com [emerald.com]

- 8. ijrbat.in [ijrbat.in]

- 9. Sol–gel derived B2O3–CaO borate bioactive glasses with hemostatic, antibacterial and pro-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]

- 14. A thermodynamic criterion for the choice of flux and its validity in NaBO2-fluxed β-BaB2O4 crystal growth - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Solubility of Barium Metaborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium metaborate in various solvents. Due to the limited availability of extensive quantitative data in published literature, this document focuses on providing a thorough understanding of its general solubility characteristics and details robust experimental protocols for researchers to determine its solubility in specific systems.

Introduction to this compound

This compound, with the chemical formula Ba(BO₂)₂, is an inorganic compound used in a variety of industrial applications, including as a flame retardant, corrosion inhibitor, and as a component in the manufacturing of ceramics and specialty glass.[1] Its effectiveness in many of these roles is intrinsically linked to its solubility characteristics in different chemical environments. Understanding its solubility is crucial for formulation development, predicting its environmental fate, and for toxicological studies. This compound can exist in several hydrated forms, with the monohydrate, dihydrate, tetrahydrate, and pentahydrate being known.[2]

Summary of Known Solubility Data

This compound is generally described as a white, odorless powder that is slightly soluble in water and easily soluble in acidic solutions.[2] The solubility in water is low, though specific values in the literature vary. Under acidic conditions, it decomposes to form boric acid and the corresponding barium salts. In aqueous media, it can hydrolyze, a process that is dependent on the pH of the solution.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound in water at or near room temperature is summarized in the table below. It is important to note the variations in the reported values, which may be due to differences in the experimental methods, the specific hydrate form of the this compound used, and the purity of the compound.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 21 | up to 0.4% (w/v) | [2] |

| Water | 25 | 0.3 - 0.4% (w/v) | [3][4] |

| Water | Not Specified | 9.3 mg/L |

No comprehensive data on the solubility of this compound as a function of temperature, or in a wide range of acidic, alkaline, or organic solvents is readily available in the reviewed literature. Therefore, the following sections provide detailed experimental protocols to enable researchers to determine this data.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust framework for determining the solubility of this compound in a variety of solvents. The general workflow for these experiments is illustrated in the diagram below.

Protocol 1: Solubility in Water at Various Temperatures

Objective: To determine the solubility of this compound in deionized water at a range of temperatures to construct a solubility curve.

Materials:

-

This compound (specify hydrate form)

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Sealed, temperature-resistant vessels (e.g., glass vials with PTFE-lined caps)

-

Syringe filters (0.22 µm pore size)

-

Analytical balance

-

Calibrated thermometer

-

Equipment for quantitative analysis of barium (e.g., ICP-AES) or borate (e.g., titrator).

Procedure:

-

Preparation of Saturated Solutions:

-

For each desired temperature point (e.g., 10, 25, 40, 60, 80 °C), add an excess amount of this compound to a known volume of deionized water in a sealed vessel. An excess is ensured by observing undissolved solid at the bottom of the vessel.

-

Place the sealed vessels in a thermostatically controlled shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the vessels for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

After the equilibration period, cease agitation and allow the vessels to stand for at least 2 hours at the constant temperature to allow the undissolved solid to settle.

-

-

Sample Collection:

-

Carefully draw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared volumetric flask. This step is crucial to remove any suspended microcrystals.

-

-

Sample Analysis:

-

Determine the weight of the collected filtrate.

-

Analyze the concentration of barium in the filtrate using a suitable analytical method such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[5][6] Alternatively, the concentration of the metaborate ion can be determined by titration.

-

-

Calculation of Solubility:

-

From the concentration of barium or metaborate in the filtrate, calculate the mass of this compound dissolved in the known mass of water.

-

Express the solubility in g/100 g of water.

-

Repeat for each temperature point and plot solubility versus temperature.

-

Protocol 2: Solubility in Acidic and Alkaline Solutions

Objective: To determine the solubility of this compound in aqueous solutions of varying pH.

Materials:

-

This compound

-

Stock solutions of acids (e.g., 0.1 M and 1 M HCl, HNO₃, H₂SO₄)

-

Stock solutions of bases (e.g., 0.1 M and 1 M NaOH, KOH, NH₄OH)

-

Equipment as listed in Protocol 1.

Procedure:

-

Solvent Preparation: Prepare a range of acidic and alkaline solutions of known concentrations.

-

Equilibration and Sampling: Follow the same procedure as in Protocol 1 (steps 1-3), using the acidic or alkaline solutions as the solvent. The experiment should be conducted at a constant temperature (e.g., 25 °C).

-

Sample Analysis:

-

Analyze the collected supernatant for its barium concentration using ICP-AES. Due to the acidic or basic matrix, appropriate matrix-matched standards should be used for calibration.

-

For acidic solutions, the high concentration of H⁺ ions will convert the metaborate to boric acid, leading to dissolution. For alkaline solutions, the solubility behavior will depend on the specific chemistry of the borate ions at high pH.

-

-

Calculation: Calculate the solubility of this compound in each acidic and alkaline solution and present the data in a table.

Protocol 3: Solubility in Organic Solvents

Objective: To determine the solubility of this compound in common organic solvents.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Equipment as listed in Protocol 1, ensuring all components are compatible with the organic solvents used.

Procedure:

-

Equilibration and Sampling: Follow the same procedure as in Protocol 1 (steps 1-3), using the organic solvents. Ensure the sealed vessels are well-suited to prevent solvent evaporation.

-

Sample Analysis:

-

Analyze the barium concentration in the organic solvent supernatant using ICP-AES with appropriate standards prepared in the same solvent.

-

Alternatively, the solvent can be carefully evaporated from a known volume of the filtrate and the mass of the solid residue determined gravimetrically. This is suitable for non-volatile solutes and volatile solvents.

-

-

Calculation: Calculate the solubility in g/100 g of the solvent.

Analytical Methodologies

Accurate determination of the concentration of dissolved this compound is critical. The choice of analytical method will depend on the solvent matrix and the available instrumentation.

Determination of Barium by ICP-AES

Inductively Coupled Plasma-Atomic Emission Spectrometry is a highly sensitive and accurate method for determining the concentration of barium in aqueous and organic solutions.[5][6]

-

Instrumentation: An ICP-AES instrument with a nebulizer and torch suitable for the solvent matrix.

-

Sample Preparation: The filtered supernatant from the solubility experiment may need to be diluted to fall within the linear dynamic range of the instrument. Dilutions should be made with the same solvent used in the experiment.

-

Calibration: A series of calibration standards should be prepared by dissolving a known barium salt (e.g., BaCl₂) in the same solvent matrix as the samples.

-

Analysis: The instrument measures the intensity of the emission from excited barium atoms at a characteristic wavelength (e.g., 455.403 nm).

Determination of Metaborate by Titration

The metaborate ion in the aqueous filtrate can be determined by a classic acid-base titration after conversion to boric acid and complexation with a polyol (e.g., mannitol).

-

Principle: Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, upon the addition of a polyol like mannitol, a stable complex is formed which is a much stronger acid and can be accurately titrated with a standard solution of NaOH.

-

Procedure:

-

A known volume of the neutral or slightly acidified filtrate is taken.

-

Mannitol is added to the solution.

-

The solution is then titrated with a standardized NaOH solution to a phenolphthalein endpoint or by using a pH meter to detect the equivalence point.

-

-

Calculation: The concentration of metaborate can be calculated from the volume of NaOH used and the stoichiometry of the reaction.

Conclusion

While specific quantitative data on the solubility of this compound across a wide range of conditions is not extensively documented, its general characteristics as a substance with low water solubility that increases in acidic conditions are well-established. This guide provides a framework of robust experimental protocols and analytical methods to empower researchers to generate high-quality, specific solubility data for this compound in their systems of interest. The accurate determination of this fundamental property is essential for the continued development and safe application of this versatile inorganic compound.

References

- 1. uvm.edu [uvm.edu]

- 2. chembk.com [chembk.com]

- 3. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound (determination of Barium expressed as this compound) - AIR analysis - Analytice [analytice.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

Thermal Stability of Barium Borate Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various barium borate phases. Barium borates are a class of inorganic compounds with significant applications in nonlinear optics, laser technology, and as fluxing agents in the production of ceramics and glasses. Their performance and reliability in these applications are critically dependent on their thermal behavior, including phase transitions, decomposition, and melting points. This document summarizes key quantitative thermal data, details common experimental protocols for thermal analysis, and provides a visual representation of the phase transition pathways.

Data Presentation: Thermal Properties of Barium Borate Phases

The thermal stability of barium borate compounds is intrinsically linked to their stoichiometry. The following table summarizes the key thermal events for several well-characterized barium borate phases, providing a comparative look at their stability at elevated temperatures.

| Barium Borate Phase | Formula | Phase Transition Temperature (°C) | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| Barium Metaborate (β-phase) | β-BaB₂O₄ | 925 ± 5 (to α-phase)[1][2][3][4] | 1095 ± 5[3][5] | - | Low-temperature, non-centrosymmetric phase.[1][2] |

| This compound (α-phase) | α-BaB₂O₄ | - | - | - | High-temperature, centrosymmetric phase.[1][2][4] |

| This compound (γ-phase) | γ-BaB₂O₄ | 600 - 800 (to β-phase) | - | - | Formed from hydrated precursors. |

| Barium Tetraborate | BaO·4B₂O₃ | - | 879 ± 5[1] | - | Congruently melting compound.[1] |

| Barium Diborate | BaO·2B₂O₃ | - | 900 ± 5[1] | - | Congruently melting compound.[1] |

| Tribarium Borate | 3BaO·B₂O₃ | - | 1383 ± 5[1] | - | Congruently melting compound.[1] |

| Barium Tetraborate | BaB₈O₁₃ | 700 (reversible) | 889 | - | Orthorhombic to tetragonal transformation.[4] |

| Barium Borate Monohydrate | BaB₂O₄·H₂O | - | - | > 140 | Decomposes to the anhydrous form.[5] |

| Barium Borate Dihydrate | BaB₂O₄·2H₂O | - | - | > 140 | Decomposes to the anhydrous form.[5] |

| Barium Borate Halide Hydrate | Ba₂B₅O₉Cl·0.5H₂O | - | - | TGA confirms water loss upon heating. | - |

Experimental Protocols

The thermal stability of barium borate phases is primarily investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass changes, phase transitions, and melting behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining decomposition temperatures and quantifying mass loss due to dehydration or the release of volatile components.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace capable of reaching at least 1500 °C, and a gas flow control system.

-

Sample Preparation: A small amount of the powdered barium borate sample (typically 5-20 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[6] For hydrated samples, care should be taken to minimize exposure to ambient conditions to prevent premature dehydration.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

Atmosphere: The experiment is usually conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-100 mL/min to prevent oxidative reactions and to carry away any gaseous products.[7]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature above the expected decomposition or phase transition points, for instance, up to 1400 °C for high-melting point phases.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a mass loss step is indicative of the beginning of a decomposition or dehydration event.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference material, while DSC measures the heat flow required to maintain the sample and reference at the same temperature, as both are subjected to a controlled temperature program. Both techniques are used to detect thermal events such as phase transitions, melting, and crystallization.

-

Instrumentation: A DTA or DSC instrument with a furnace, sample and reference holders with temperature sensors (thermocouples), and a data acquisition system.

-

Sample and Reference: A weighed amount of the powdered barium borate sample (typically 5-20 mg) is placed in a sample crucible. An empty crucible or a stable, inert material like calcined alumina is used as the reference.[3]

-

Experimental Conditions:

-

Heating and Cooling Rates: Similar to TGA, a controlled linear heating rate (e.g., 10 °C/min) is commonly used.[8] Cooling cycles can also be employed to study the reversibility of phase transitions.

-

Atmosphere: An inert atmosphere (e.g., flowing nitrogen) is typically used to prevent side reactions.[9]

-

Temperature Program: The temperature is ramped over a range that encompasses the expected thermal transitions.

-

-

Data Analysis: The DTA/DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The onset temperature of a peak indicates the start of a transition, while the peak temperature represents the point of maximum transition rate. The area under a DSC peak is proportional to the enthalpy change (ΔH) of the transition.

Mandatory Visualization

The following diagrams illustrate the logical workflow for thermal analysis and the phase transition pathways of key barium borate compounds.

Caption: Workflow for the thermal analysis of barium borate phases.

Caption: Phase transition pathways for selected barium borate compounds.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Scanning Calorimetry (DSC) | Faculty of Mathematics and Physics [mff.cuni.cz]

- 4. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 5. Barium borate - Wikipedia [en.wikipedia.org]

- 6. epfl.ch [epfl.ch]

- 7. kiche.or.kr [kiche.or.kr]

- 8. web.williams.edu [web.williams.edu]

- 9. toray-research.co.jp [toray-research.co.jp]

hygroscopic nature of barium metaborate crystals

An In-depth Technical Guide to the Hygroscopic Nature of Barium Metaborate Crystals

Introduction

This compound (BaB₂O₄) is an inorganic compound with significant applications ranging from nonlinear optics to industrial coatings. It exists in several distinct forms, primarily the anhydrous α- and β-phases, which are used as optical crystals, and various hydrated powders, which are employed as pigments and additives[1]. A critical, yet often misunderstood, property of this compound is its interaction with atmospheric moisture—its hygroscopicity.

Reports on this property are frequently contradictory. For optical applications, β-Barium Borate (BBO) is often described as non-hydroscopic or having low hygroscopic susceptibility[2][3][4]. Conversely, the powdered forms are noted to be somewhat hygroscopic, capable of absorbing moisture, which can affect performance and stability[5][6][7]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals to clarify these distinctions. It details the hygroscopic nature of different this compound forms, presents quantitative data, outlines experimental protocols for assessment, and visualizes key processes.

Hygroscopic Properties of this compound Forms

The hygroscopicity of this compound is not an intrinsic constant but is highly dependent on the material's phase, crystalline form, and surface properties.

Anhydrous Crystals (α-BBO and β-BBO)

The high-temperature alpha phase (α-BBO) and the low-temperature beta phase (β-BBO) are crystalline forms grown from fluxed melts for optical applications[1][6]. These single crystals possess good mechanical and chemical stability and are generally considered to have low susceptibility to moisture[4][8]. However, "low" does not mean "zero." Prolonged exposure to high-humidity environments can lead to water absorption on the crystal surface, which may degrade optical performance[9][10]. This necessitates careful handling and storage, often in environments with a relative humidity below 40%[10]. For high-power applications, protective anti-reflective (AR) coatings are often applied, which also serve as a barrier against moisture[6].

Hydrated this compound Powders

In contrast to the anhydrous optical crystals, this compound is also commercially available as a white powder, which can exist in several hydrated states, including monohydrate, dihydrate, tetrahydrate, and pentahydrate[7][11]. These powdered forms, with their high surface area, are more prone to interact with atmospheric moisture[]. Unmodified this compound powder can absorb water, which increases its solubility and can lead to particle agglomeration[5][7]. The dihydrate form, for instance, is known to lose its water of crystallization at temperatures above 140°C[1].

Mitigation of Hygroscopic Effects

For applications where this compound powder is used as an additive in polymers, paints, or coatings, its hygroscopic nature can be a significant disadvantage[1][5]. To counteract this, surface modification is a primary mitigation strategy. Coating the particles with a thin layer of a hydrophobic material, such as hydrated silica, can significantly reduce their tendency to absorb water[5]. This modification has been shown to decrease water solubility and improve interfacial adhesion with polymer matrices[5].

Quantitative Data on Water Interaction

The interaction of this compound with water has been quantified in various studies. The tables below summarize key data points regarding solubility and dehydration.

Table 1: Water Solubility of this compound Forms

| This compound Form | Water Solubility | Temperature (°C) | Source(s) |

| Unmodified Powder | 0.3 - 0.4% | 25 | [13][14] |

| Unmodified Powder | 0.4% | Not Specified | [5] |

| Silica-Coated Powder | 0.3% | 21 | [7] |

| Surface-Modified Powder | < 0.1% | Not Specified | [5] |

| General (Water Soluble Fraction) | 0.23% | Not Specified |

Table 2: Thermal Dehydration Properties of this compound Hydrates

| Hydrate Form | Dehydration Temperature Range (°C) | Mass Loss (%) | Product | Source(s) |

| Monohydrate | 120 - 150 | 7.5 | γ-BaB₂O₄ | [11] |

| Dihydrate | > 140 | Not Specified | Anhydrous Form | [1] |

| Tetrahydrate | > 70 (starts), 140 (complete) | Not Specified | Anhydrous Form | [7] |

Note: this compound monohydrate has a theoretical crystal water content of ~9.74%[11]. The observed 7.5% mass loss in TGA may reflect the specific experimental conditions or sample purity[11].

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the or powders, several standard experimental protocols can be employed.

Gravimetric Method (Static / European Pharmacopoeia)

This method determines hygroscopicity by measuring the mass increase of a sample after exposure to a defined relative humidity (RH) for a set time.

-

Preparation: Prepare a sealed chamber (e.g., a desiccator) containing a saturated solution of a salt to maintain a constant RH. For example, a saturated solution of ammonium chloride maintains approximately 80% RH[15].

-

Sample Handling: Weigh an empty sample container (M1). Place 0.1-0.3 grams of the this compound sample into the container and weigh it again (M2)[15].

-

Exposure: Place the open container in the prepared humidity chamber.

-

Equilibration: Store the chamber at a constant temperature (e.g., 25°C) for 24 hours[15].

-

Measurement: Remove the sample and immediately weigh it (M3).

-

Calculation: Calculate the percentage weight gain using the formula: % Gain = [(M3 - M2) / (M2 - M1)] * 100. The result is used to classify the material's hygroscopicity.

Dynamic Vapor Sorption (DVS)

DVS is a high-resolution gravimetric technique that measures how quickly and how much vapor is sorbed by a sample. It is the preferred method for generating detailed moisture sorption-desorption isotherms[16].

-

Sample Preparation: Place a small amount of the sample (typically 5-15 mg) onto the DVS instrument's microbalance[15].

-

Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved.

-

Sorption Isotherm: The RH of the gas stream is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached.

-

Desorption Isotherm: The process is reversed, with the RH being decreased stepwise back to 0% to measure moisture loss.

-

Data Analysis: The data is plotted as the change in mass (%) versus RH. The resulting isotherm provides critical information on moisture uptake capacity, deliquescence points, and hysteresis, which can indicate structural changes in the material[15].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying the water content in hydrated this compound.

-

Sample Preparation: A small, accurately weighed sample is placed in a TGA crucible.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument records the sample's mass continuously as the temperature increases.

-

Analysis: The resulting TGA curve shows mass loss steps corresponding to events like dehydration[11]. The percentage mass loss in the temperature range associated with water loss (e.g., 120-150°C for the monohydrate) provides the water content[11].

Visualizations of Processes and Pathways

To better illustrate the concepts discussed, the following diagrams outline key workflows and relationships.

Caption: Experimental workflow for gravimetric hygroscopicity testing.

Caption: Thermal dehydration pathway of this compound monohydrate.[11]

Caption: Logical relationship of moisture effects on powdered this compound.

Conclusion

The hygroscopic nature of this compound is a nuanced property, critically dependent on the material's specific form. Anhydrous single crystals (α-BBO and β-BBO), prized for their optical properties, exhibit low hygroscopicity but require controlled storage to prevent surface degradation over time. In contrast, the hydrated powdered forms used as industrial additives are significantly more susceptible to moisture absorption, which can negatively impact their performance by increasing solubility and causing agglomeration.

For researchers, scientists, and development professionals, a clear understanding of these differences is paramount. The selection of an appropriate form of this compound must be accompanied by the implementation of proper handling, storage, and, where necessary, mitigation strategies such as surface modification. Employing standardized experimental protocols like Dynamic Vapor Sorption and Thermogravimetric Analysis is essential for accurately characterizing the water-solid interactions of a specific this compound material, ensuring its stability and efficacy in the final application.

References

- 1. Barium borate - Wikipedia [en.wikipedia.org]

- 2. High Quality this compound [attelements.com]

- 3. Beta Barium Borate [pmoptics.com]

- 4. sot.com.sg [sot.com.sg]

- 5. This compound Monohydrate|Research Chemical [benchchem.com]

- 6. BBO Crystal — Gamdan Optics [gamdan.com]

- 7. chembk.com [chembk.com]

- 8. Alpha-BBO [agoptics.com]

- 9. Understanding BBO Crystals: Key Properties, Applications, And Care Guide For Laser Technology _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]

- 10. Optimal Storage And Handling Of BBO Crystals: Preserving Quality And Performance _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]

- 11. This compound monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 13. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. jocpr.com [jocpr.com]

- 16. quora.com [quora.com]

Unveiling the Mechanical Resilience of Beta-Barium Borate (BBO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Beta-Barium Borate (β-BaB₂O₄ or BBO) is a prominent nonlinear optical crystal, indispensable for a myriad of applications in laser technology, frequency conversion, and quantum optics. While its nonlinear optical properties are widely celebrated, a thorough understanding of its mechanical characteristics is paramount for the design, fabrication, and long-term reliability of optical systems. This technical guide provides a comprehensive overview of the Mohs hardness and mechanical properties of BBO, compiled from a wide array of scientific literature and technical data sheets.

Hardness and General Mechanical Properties

BBO is a relatively soft and brittle material, requiring careful handling during cutting, polishing, and mounting. Its hardness and other key mechanical and thermal properties are summarized in the tables below.

Table 1: Hardness and Physical Properties of BBO

| Property | Value | Reference(s) |

| Mohs Hardness | 4 - 4.5 | [1][2][3] |

| Density | 3.85 g/cm³ | [1][3] |

| Crystal System | Trigonal | [1] |

| Hygroscopic Susceptibility | Low | [3] |

Elastic Properties

The elastic properties of a crystal describe its response to an applied stress and its ability to deform elastically and return to its original shape after the stress is removed. For an anisotropic crystal like BBO, these properties are described by a tensor of elastic stiffness or compliance coefficients.

Table 2: Elastic Stiffness and Compliance Coefficients of BBO

| Coefficient | Value (GPa) | Reference(s) |

| Elastic Stiffness | ||

| c₁₁ | 123.8 | [4] |

| c₁₂ | 60.3 | [4] |

| c₁₃ | 49.4 | [4] |

| c₁₄ | 12.3 | [4] |

| c₃₃ | 53.3 | [4] |

| c₄₄ | 7.8 | [4] |

| c₆₆ | 31.8 | [4] |

| **Elastic Compliance (TPa⁻¹) ** | ||

| s₁₁ | 25.63 | [4] |

| s₁₂ | -14.85 | [4] |

| s₁₃ | -9.97 | [4] |

| s₁₄ | -63.97 | [4] |

| s₃₃ | 37.21 | [4] |

| s₄₄ | 331.3 | [4] |

From these coefficients, other important elastic moduli can be calculated.

Table 3: Elastic Moduli and Poisson's Ratio of BBO

| Property | Value | Reference(s) |

| Young's Modulus (E) | 39 GPa (calculated as 1/s₁₁) | [4] |

| Poisson's Ratio (ν) | 0.58 (calculated as -s₁₂/s₁₁) | [4] |

Thermal Properties

The thermal properties of BBO are critical for high-power laser applications, as they dictate the crystal's ability to withstand thermal loading and maintain its optical performance.

Table 4: Thermal Properties of BBO

| Property | Value | Reference(s) |

| Thermal Expansion Coefficient | αₐ = 4 x 10⁻⁶ /Kαc = 36 x 10⁻⁶ /K | |

| Thermal Conductivity | 1.2 W/m/K (⊥ c-axis)1.6 W/m/K (∥ c-axis) |

Experimental Protocols

The accurate determination of the mechanical properties of BBO relies on standardized and meticulously executed experimental procedures. While specific protocols for BBO are not always detailed in the literature, the following sections outline the general methodologies employed for characterizing brittle crystalline materials.

Crystal Growth

High-quality single crystals are the prerequisite for accurate mechanical property measurements. The most common methods for growing BBO crystals are the Top-Seeded Solution Growth (TSSG) , Czochralski , and Bridgman methods.[5][6][7] These techniques involve the controlled solidification of a molten solution or melt to produce large, single-crystal boules with minimal defects.

Sample Preparation

Proper sample preparation is crucial to obtain reliable and reproducible data. The general steps include:

-

Orientation and Cutting: The grown crystal boule is oriented using X-ray diffraction to identify the crystallographic axes. Samples are then precisely cut to the required dimensions for each specific mechanical test using a low-speed diamond saw to minimize surface damage.

-

Grinding and Polishing: The cut samples are progressively ground with finer abrasive papers to achieve the desired dimensions and parallelism. This is followed by polishing with diamond pastes to create a smooth, defect-free surface, which is essential to prevent premature failure during testing.

Hardness Testing

The Mohs hardness test is a qualitative scratch test to determine the relative hardness of a material. For more quantitative measurements, indentation hardness tests such as Vickers or Knoop hardness tests are employed. In these tests, a diamond indenter with a specific geometry is pressed into the material surface with a known load, and the dimensions of the resulting indentation are measured to calculate the hardness value. Another advanced technique is the Ultrasonic Contact Impedance (UCI) method, which offers a portable and non-destructive way to measure hardness.[8][9][10]

Elastic Modulus Determination

The elastic moduli of BBO are typically determined using non-destructive techniques such as ultrasonic testing . This method involves measuring the velocity of longitudinal and shear waves propagating through a precisely oriented crystal sample. The elastic constants can then be calculated from these velocities and the material's density. Another method is impulse excitation of vibration , as described in ASTM E1876, where the resonant frequencies of a sample are measured and used to calculate the elastic properties.[11][12]

Flexural Strength (Modulus of Rupture)

The flexural strength, or modulus of rupture, is a measure of a material's ability to resist bending. For brittle materials like BBO, this is a more common and practical test than a direct tensile test. The test is typically performed in a three-point or four-point bending configuration, following standards similar to ASTM C1161 for advanced ceramics.[13] A rectangular beam specimen is loaded until fracture, and the flexural strength is calculated from the fracture load, specimen dimensions, and test geometry.

Fracture Toughness

Fracture toughness (KIc) is a critical parameter that quantifies a material's resistance to crack propagation. For advanced ceramics and brittle materials, several methods are used, as outlined in ASTM C1421 .[14][15] These methods often involve introducing a sharp, well-defined pre-crack into a specimen and then loading it until fracture. Common techniques include the single-edge pre-cracked beam (SEPB), chevron-notched beam (CNB), and surface crack in flexure (SCF) methods.

Visualizations

Experimental Workflow for Mechanical Characterization of BBO

The following diagram illustrates a typical workflow for the comprehensive mechanical characterization of BBO crystals.

This in-depth guide provides a solid foundation for understanding the mechanical properties of BBO. For researchers and professionals working with this versatile crystal, a thorough appreciation of its mechanical resilience and limitations is crucial for advancing the frontiers of optical science and technology.

References

- 1. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]

- 2. trl.com [trl.com]

- 3. scribd.com [scribd.com]

- 4. infinitalab.com [infinitalab.com]

- 5. infinitalab.com [infinitalab.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. ASTM C1161 Ceramic Flexural Testing - ADMET [admet.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. Fabrication Techniques For High-Quality BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]

- 10. SONODUR Produktfamilie | Institut Dr. Foerster GmbH und Co. KG [foerstergroup.com]

- 11. portablehardnesstester.com [portablehardnesstester.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. scribd.com [scribd.com]

- 14. nextgentest.com [nextgentest.com]

- 15. pce-instruments.com [pce-instruments.com]

An In-Depth Technical Guide to Barium Metaborate: Molecular Formula and Molar Mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental chemical properties of barium metaborate, specifically its molecular formula and molar mass. This compound is an inorganic compound with applications as a corrosion inhibitor, flame retardant, and in nonlinear optics.[1][2] Understanding its precise molecular characteristics is crucial for its application in scientific research and material development.

Molecular Properties of this compound

This compound is a borate of barium that can be represented by the chemical formula BaB₂O₄ or Ba(BO₂)₂.[3][4] It is commercially available in both anhydrous and hydrated forms and exists in three primary crystalline structures: a high-temperature alpha (α) phase, a low-temperature beta (β) phase, and a gamma (γ) phase.[3][5] The beta phase (β-BaB₂O₄ or BBO) is particularly noted for its use as a common nonlinear optical material.[3]

The compound can also exist in various hydrated forms, including monohydrate, dihydrate, tetrahydrate, and pentahydrate versions. The properties of the most common forms are detailed below.

Data Presentation: Molecular Formula and Molar Mass

The quantitative molecular data for the most common forms of this compound are summarized in the table below for clear comparison.

| Form | Molecular Formula | Molar Mass ( g/mol ) |

| Anhydrous this compound | BaB₂O₄ or Ba(BO₂)₂ | 222.94[3][6], 222.95[4][7][8] |

| This compound Monohydrate | B₂BaO₄·H₂O | 240.97[9] |

Experimental Protocols

Detailed experimental protocols for determining molecular formula and molar mass, such as mass spectrometry or elemental analysis, are foundational techniques in analytical chemistry and are not detailed here. The data presented are based on established and verified values from chemical literature and suppliers.

Visualization of this compound Forms

The logical relationship between the primary forms of this compound is illustrated in the diagram below. The anhydrous form can be produced from the hydrated form through heating.

Caption: Relationship between hydrated and anhydrous this compound.

References

- 1. Barium boron oxide | 13701-59-2 [chemicalbook.com]

- 2. wholesale this compound monohydrate Powder - FUNCMATER [funcmater.com]

- 3. Barium borate - Wikipedia [en.wikipedia.org]

- 4. Barium borate 13701-59-2 India [ottokemi.com]

- 5. This compound Monohydrate|Research Chemical [benchchem.com]

- 6. molekula.com [molekula.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Barium Borate for Nonlinear Optics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-barium borate (β-BaB₂O₄ or BBO) is a preeminent nonlinear optical (NLO) crystal, highly valued for its exceptional properties that make it indispensable in a wide array of applications, including laser technology, quantum optics, and advanced spectroscopy.[1][2] Its large nonlinear coefficients, broad transparency range (189–3500 nm), high laser damage threshold, and wide temperature acceptance bandwidth make it a material of choice for frequency conversion processes such as second-harmonic generation (SHG), sum-frequency generation (SFG), and optical parametric oscillators (OPOs).[3][4]

Barium borate exists in two crystalline forms: a high-temperature α-phase and a low-temperature β-phase. The phase transition between these two forms occurs at approximately 925 °C.[5] The centrosymmetric crystal structure of the α-phase precludes it from exhibiting second-order nonlinear properties. In contrast, the non-centrosymmetric nature of the β-phase is responsible for its excellent nonlinear optical characteristics.[6]

The synthesis of large, high-quality β-BBO single crystals is a complex process. Due to the destructive phase transition at 925°C, direct melt growth techniques are not feasible.[1] Consequently, several alternative methods have been developed to grow β-BBO crystals below this transition temperature. This document provides detailed application notes and experimental protocols for the most common synthesis methods: Top-Seeded Solution Growth (TSSG), Solid-State Reaction, and Hydrothermal Synthesis. Additionally, it outlines standard procedures for the characterization of the synthesized BBO crystals.

Synthesis Methodologies: Application Notes

Top-Seeded Solution Growth (TSSG) / Flux Growth

The TSSG method, a modification of the flux growth technique, is the most widely employed and successful method for growing large, high-quality β-BBO single crystals.[2][7] This technique involves dissolving BBO raw material in a suitable flux (a solvent that melts at a lower temperature) to create a supersaturated solution from which the BBO crystal can grow as the temperature is slowly lowered.

Key Advantages:

-

Produces large, high-quality single crystals with excellent optical homogeneity.[2]

-

Allows for precise control over crystal orientation by using a seed crystal.[2]

-

Operates at temperatures below the α-β phase transition.

Common Fluxes:

-

Sodium Oxide (Na₂O): A widely used flux that allows for the growth of large BBO crystals.[8]

-

Sodium Chloride (NaCl): An alternative flux that can also yield large, inclusion-free crystals.[1]

-

Sodium Fluoride (NaF): Another effective flux, sometimes used in combination with other sodium salts.[4]

Critical Parameters:

-

Temperature Gradient: A precise and stable temperature gradient within the furnace is crucial for controlling the growth rate and preventing spurious nucleation.

-

Cooling Rate: A very slow cooling rate (typically 0.5-3.0 °C/day) is necessary to maintain a stable growth interface and minimize the formation of defects.[1]

-

Seed Crystal and Rotation: A high-quality seed crystal of a specific orientation is used to initiate growth. The seed is typically rotated at a slow rate (e.g., 1-5 rpm), often with periodic reversal of direction, to ensure a homogeneous solute concentration at the growth interface.[9]

-

Crucible Material: Platinum crucibles are commonly used due to their high melting point and chemical inertness to the molten flux and BBO.[10]

Solid-State Reaction

The solid-state reaction method is primarily used for synthesizing polycrystalline β-BBO powder, which can serve as a precursor material for crystal growth or for applications where single crystals are not required. This method involves the high-temperature reaction of solid precursors.

Key Advantages:

-

Relatively simple and cost-effective method for producing BBO powder.

-

Can produce high-purity BBO if high-purity precursors are used.

Reaction Pathway: The synthesis typically proceeds through the formation of an intermediate γ-BaB₂O₄ phase at lower temperatures, which then converts to the desired β-BaB₂O₄ phase upon further heating.

Precursors: Commonly used precursors are barium carbonate (BaCO₃) and boric acid (H₃BO₃) or barium carbonate and titanium dioxide (TiO₂).[11][12]

Critical Parameters:

-

Stoichiometry: Precise stoichiometric mixing of the precursors is essential to obtain pure β-BBO.

-

Calcination Temperature and Time: The temperature and duration of the heating process are critical for ensuring the complete reaction and the formation of the correct phase. Insufficient temperature or time may result in incomplete reaction or the presence of the undesired γ-phase.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to increase the solubility of precursors and facilitate the crystallization of BBO. This method is particularly suitable for producing small crystals, nanocrystals, or powders with controlled morphology.[2][13]

Key Advantages:

-

Operates at relatively low temperatures compared to flux growth, reducing thermal stress.[2]

-

Can yield high-quality crystals with fewer defects and inclusions.[2]

-

Offers good control over particle size and morphology at the nanoscale.[14]

Precursors: Precursors can include barium salts (e.g., barium chloride, barium hydroxide) and a boron source (e.g., boric acid) or pre-synthesized γ-BBO powder.[13][15]

Critical Parameters:

-

Temperature and Pressure: These parameters directly influence the solubility of the precursors and the kinetics of the crystallization process.

-

Precursor Concentration: The concentration of the reactants in the aqueous solution affects the nucleation and growth rates.

-

Reaction Time: The duration of the hydrothermal treatment determines the extent of crystal growth and the final particle size.

Quantitative Data Summary

| Synthesis Method | Typical Crystal/Particle Size | Typical Growth/Synthesis Time | Yield | Advantages | Disadvantages |

| Top-Seeded Solution Growth (TSSG) | Large single crystals (up to several cm)[7] | Several weeks to months | High | High optical quality, large size | Slow growth rate, expensive equipment |

| Solid-State Reaction | Polycrystalline powder (μm to mm) | 12-48 hours | High | Simple, cost-effective | Produces powder, not single crystals |

| Hydrothermal Synthesis | Nanocrystals to small single crystals (nm to mm)[13] | 24-72 hours | Moderate | Low temperature, high purity, size control | High pressure, slow growth for large crystals |

Experimental Protocols